molecular formula C12H17N3O2 B12849149 Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate

Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate

Cat. No.: B12849149
M. Wt: 235.28 g/mol
InChI Key: UQNQAVSAUWOCHM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate in the presence of sulfuric acid to afford a hydroxy-trans-enal. This intermediate is then subjected to chemoselective reduction with cerium chloride and sodium borohydride to yield the desired azetidine derivative .

Chemical Reactions Analysis

Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The azetidine ring’s strain and reactivity also play a role in its mechanism of action, allowing it to participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H17N3O2/c13-14-6-11-7-15(8-11)12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2

InChI Key

UQNQAVSAUWOCHM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CNN

Origin of Product

United States

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